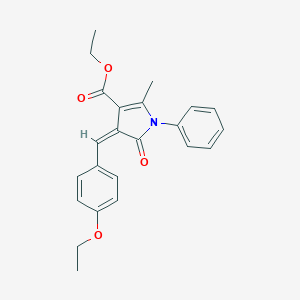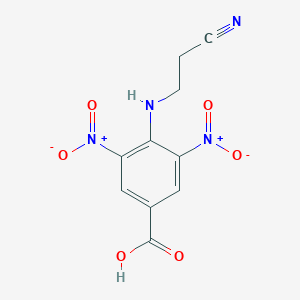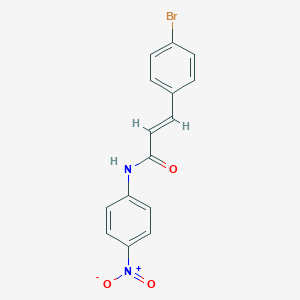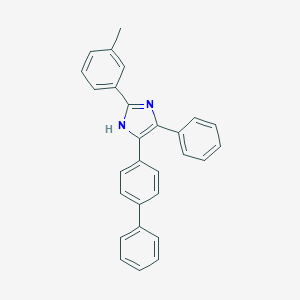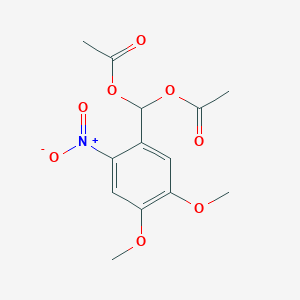
(acetyloxy){2-nitro-4,5-dimethoxyphenyl}methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(acetyloxy){2-nitro-4,5-dimethoxyphenyl}methyl acetate is an organic compound characterized by its unique structure, which includes acetyloxy and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (acetyloxy){2-nitro-4,5-dimethoxyphenyl}methyl acetate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with potential optimizations for scale-up and cost-efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(acetyloxy){2-nitro-4,5-dimethoxyphenyl}methyl acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The acetyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (acetyloxy){2-nitro-4,5-dimethoxyphenyl}methyl acetate is used as a building block for the synthesis of more complex molecules.
Biology
Its structural features make it a useful probe for investigating biological processes.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. The presence of the nitrophenyl group suggests potential activity as an antimicrobial or anticancer agent .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings and polymers .
Mécanisme D'action
The mechanism of action of (acetyloxy){2-nitro-4,5-dimethoxyphenyl}methyl acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetyloxy group can undergo hydrolysis to release acetic acid. These interactions can affect cellular processes and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (4,5-dimethoxy-2-nitrophenyl)acetate: Similar structure but lacks the acetyloxy group.
2-(2-nitrophenyl)acrylate: Precursor in the synthesis of the target compound.
4,5-Dimethoxy-2-nitrophenylacetic acid: Another related compound with similar functional groups.
Uniqueness
(acetyloxy){2-nitro-4,5-dimethoxyphenyl}methyl acetate is unique due to the presence of both acetyloxy and nitrophenyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
664311-33-5 |
|---|---|
Formule moléculaire |
C13H15NO8 |
Poids moléculaire |
313.26g/mol |
Nom IUPAC |
[acetyloxy-(4,5-dimethoxy-2-nitrophenyl)methyl] acetate |
InChI |
InChI=1S/C13H15NO8/c1-7(15)21-13(22-8(2)16)9-5-11(19-3)12(20-4)6-10(9)14(17)18/h5-6,13H,1-4H3 |
Clé InChI |
HAFYFYSWTLFKFB-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)C |
SMILES canonique |
CC(=O)OC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


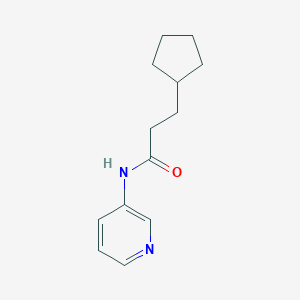
![2-Methoxybenzaldehyde [3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B387479.png)
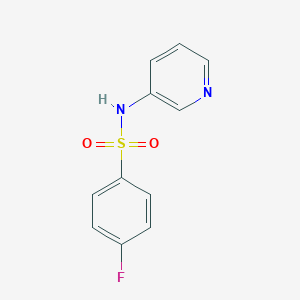
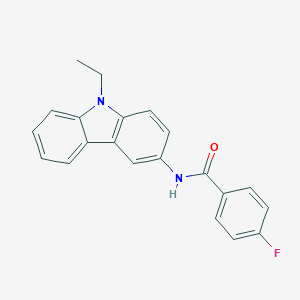
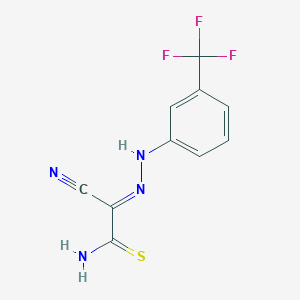
![N-(4-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B387487.png)
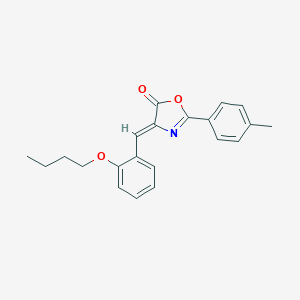
![N-(2-fluorophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B387490.png)

